molecular formula C25H22N2O4 B10980203 4-[({[5-(benzyloxy)-1H-indol-1-yl]acetyl}amino)methyl]benzoic acid

4-[({[5-(benzyloxy)-1H-indol-1-yl]acetyl}amino)methyl]benzoic acid

Cat. No. B10980203
M. Wt: 414.5 g/mol
InChI Key: KOLNHAWVKBOBQD-UHFFFAOYSA-N
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Description

4-[({[5-(benzyloxy)-1H-indol-1-yl]acetyl}amino)methyl]benzoic acid is an organic compound belonging to the class of indolecarboxamides and derivatives This compound contains a carboxamide group attached to an indole structure, which is further substituted with a benzyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[({[5-(benzyloxy)-1H-indol-1-yl]acetyl}amino)methyl]benzoic acid can be achieved through a multi-step process involving the following key steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via nucleophilic substitution, where a suitable benzylic halide reacts with the indole core in the presence of a base.

    Acetylation: The indole derivative is then acetylated using acetic anhydride or acetyl chloride in the presence of a base.

    Amidation: The final step involves the formation of the amide bond by reacting the acetylated indole derivative with 4-aminomethylbenzoic acid under appropriate coupling conditions, such as using carbodiimide reagents like DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[({[5-(benzyloxy)-1H-indol-1-yl]acetyl}amino)methyl]benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas with a catalyst or metal hydrides.

    Substitution: The indole core can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of nitro or halogenated indole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 4-[({[5-(benzyloxy)-1H-indol-1-yl]acetyl}amino)methyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group and indole core may facilitate binding to these targets, leading to modulation of their activity. The exact pathways and molecular targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(Aminomethyl)benzoic acid: Shares the benzoic acid core but lacks the indole and benzyloxy groups.

    5-Benzyloxyindole: Contains the indole and benzyloxy groups but lacks the benzoic acid moiety.

    N-Acetylindole: Contains the indole and acetyl groups but lacks the benzyloxy and benzoic acid moieties.

Uniqueness

4-[({[5-(benzyloxy)-1H-indol-1-yl]acetyl}amino)methyl]benzoic acid is unique due to its combination of the indole core, benzyloxy group, and benzoic acid moiety. This unique structure may confer specific properties and interactions that are not observed in the similar compounds listed above.

properties

Molecular Formula

C25H22N2O4

Molecular Weight

414.5 g/mol

IUPAC Name

4-[[[2-(5-phenylmethoxyindol-1-yl)acetyl]amino]methyl]benzoic acid

InChI

InChI=1S/C25H22N2O4/c28-24(26-15-18-6-8-20(9-7-18)25(29)30)16-27-13-12-21-14-22(10-11-23(21)27)31-17-19-4-2-1-3-5-19/h1-14H,15-17H2,(H,26,28)(H,29,30)

InChI Key

KOLNHAWVKBOBQD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)N(C=C3)CC(=O)NCC4=CC=C(C=C4)C(=O)O

Origin of Product

United States

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